Pentetrazol

Description

Discovery and Development

The discovery of pentetrazol marked a significant milestone in the field of neuropsychiatry and neuroscience research. Hungarian-American neurologist and psychiatrist Ladislas J. Meduna first identified the convulsant properties of this compound in 1934, fundamentally changing the landscape of psychiatric treatment and neurological research. Meduna's pioneering work emerged from his systematic investigation into chemical agents capable of inducing controlled seizures for therapeutic purposes.

The initial development of this compound occurred during a period when researchers were actively seeking alternatives to existing methods of inducing convulsions for psychiatric treatment. Prior to Meduna's work with this compound, the first experiments in humans to elicit seizures for treating severe psychosis were conducted in 1934 using camphor dissolved in oil. However, these early attempts proved problematic due to inconsistent seizure induction and unpredictable patient responses.

Meduna's breakthrough came when he identified this compound as a significantly more reliable agent for producing seizures compared to camphor-based solutions. The compound demonstrated superior efficacy in consistently generating therapeutic convulsions, leading to its rapid adoption in clinical settings. This discovery represented a fundamental shift in psychiatric treatment methodology and established the foundation for subsequent developments in convulsive therapy.

The historical significance of Meduna's first patient case provides crucial insight into the compound's early therapeutic applications. According to detailed case records recovered from the Archives of the National Institute of Psychiatry and Neurology in Budapest, the patient identified as L. Zoltán received multiple courses of convulsive treatment between 1934 and 1937, initially with camphor and subsequently with this compound. This case documentation represents one of the earliest systematic applications of this compound in clinical practice.

Nomenclature and Chemical Classification

This compound exhibits a complex nomenclature system reflecting its diverse chemical properties and historical development. The compound is known by multiple names including pentylenetetrazol, pentylenetetrazole, pentamethylenetetrazol, and various trade names such as Metrazol and Cardiazol. This extensive nomenclature reflects the compound's widespread use across different scientific disciplines and geographical regions.

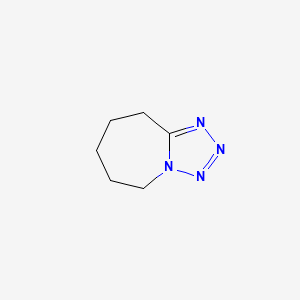

From a chemical classification perspective, this compound belongs to the family of organic heterobicyclic compounds, specifically categorized as a tetrazole derivative. The compound's molecular structure consists of a tetrazole ring system integrated with a seven-membered azepine ring, creating a unique bicyclic configuration that contributes to its distinctive pharmacological properties.

The systematic chemical name for this compound is 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine, reflecting its precise structural composition. The molecular formula C₆H₁₀N₄ indicates the presence of six carbon atoms, ten hydrogen atoms, and four nitrogen atoms, with a molecular weight of 138.174 atomic mass units. This relatively simple molecular structure belies the compound's complex neurophysiological effects and its significant impact on brain function.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.174 g/mol |

| Chemical Classification | Organic heterobicyclic compound |

| Systematic Name | 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |

| Alternative Names | Pentylenetetrazol, Metrazol, Cardiazol |

The compound's classification extends beyond its basic chemical structure to include its functional categorization as a gamma-aminobutyric acid type A receptor antagonist. This functional classification provides crucial insight into the compound's mechanism of action and explains its significant effects on neuronal excitability and seizure induction.

Historical Evolution in Scientific Research

The historical evolution of this compound in scientific research represents a fascinating journey from therapeutic application to fundamental research tool. Following its initial discovery and clinical implementation in the 1930s, the compound underwent significant changes in its primary applications and scientific utility.

The transition period of the late 1930s marked a crucial turning point in this compound's research trajectory. In 1939, electroconvulsive therapy emerged as a preferred method for inducing therapeutic seizures, largely replacing this compound-based convulsive therapy in clinical settings. This shift occurred primarily due to the technical advantages of electrical stimulation, which provided more immediate seizure onset and eliminated the fearful reactions patients experienced between injection and seizure onset with chemical induction.

Despite its replacement in clinical therapeutic applications, this compound found new purpose as an essential research tool in neuroscience laboratories. The compound's reliability in inducing seizures made it invaluable for studying seizure mechanisms, evaluating anticonvulsant medications, and investigating neuroplasticity phenomena. This transition from therapeutic agent to research tool exemplifies the dynamic nature of scientific discovery and the ability of compounds to find new applications as scientific understanding evolves.

The regulatory history of this compound also reflects changing scientific and medical perspectives. In the United States, the Food and Drug Administration revoked its approval for clinical use in 1982, formally ending its therapeutic applications in American medicine. However, this regulatory action did not diminish the compound's value in research settings, where it continued to serve as a cornerstone tool for epilepsy research and neurophysiological studies.

The evolution of this compound research methodologies demonstrates the compound's adaptability to advancing scientific techniques. Early studies focused primarily on behavioral observations and basic physiological measurements. However, as neuroscience research techniques became more sophisticated, this compound studies began incorporating advanced methodologies including electroencephalography, neuroimaging, and molecular biology approaches. This methodological evolution has enabled researchers to gain increasingly detailed insights into the compound's effects on brain function and neuronal activity.

Significance in Neurophysiological Studies

The significance of this compound in neurophysiological studies cannot be overstated, as the compound has become an indispensable tool for understanding brain function, seizure mechanisms, and neuroplasticity. Its unique properties as a gamma-aminobutyric acid type A receptor antagonist make it particularly valuable for investigating the balance between neuronal excitation and inhibition.

This compound's primary significance lies in its ability to reliably induce seizures through well-characterized mechanisms. The compound's action on gamma-aminobutyric acid receptors creates a controlled disruption of inhibitory neurotransmission, allowing researchers to study seizure initiation, propagation, and termination in controlled laboratory conditions. This reliability has made this compound a gold standard for seizure induction in experimental settings.

The compound's utility extends beyond simple seizure induction to encompass comprehensive studies of epileptogenesis and neuroplasticity. Research utilizing this compound has revealed crucial insights into the long-term consequences of seizure activity on brain structure and function. Studies have demonstrated that this compound-induced seizures can produce lasting changes in neuronal connectivity, synaptic strength, and gene expression patterns.

One of the most significant contributions of this compound research involves the development of kindling models. Chemical kindling protocols using this compound allow researchers to study the progressive development of seizure susceptibility over time. These models have provided fundamental insights into how repeated seizure activity can lower seizure thresholds and contribute to the development of chronic epilepsy conditions.

| Research Application | Significance |

|---|---|

| Seizure Mechanism Studies | Provides controlled model for understanding seizure initiation and propagation |

| Anticonvulsant Drug Testing | Enables systematic evaluation of potential therapeutic compounds |

| Neuroplasticity Research | Reveals changes in brain structure and function following seizure activity |

| Kindling Model Development | Allows study of progressive seizure susceptibility changes |

| Metabolic Studies | Facilitates investigation of brain energy metabolism during seizures |

The metabolic significance of this compound studies has provided crucial insights into brain energy metabolism during seizure activity. Research has demonstrated that this compound-induced seizures produce significant alterations in local cerebral metabolic rates for glucose and changes in cerebral blood flow patterns. These findings have enhanced understanding of the relationship between neuronal activity, energy metabolism, and vascular responses during seizure states.

Furthermore, this compound research has contributed significantly to understanding age-related differences in seizure susceptibility and brain plasticity. Studies comparing the effects of this compound across different developmental stages have revealed important insights into how brain maturation influences seizure vulnerability and recovery mechanisms. These age-related studies have implications for understanding epilepsy across the human lifespan and developing age-appropriate therapeutic interventions.

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRVKFFCRWGWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=NN2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041091 | |

| Record name | Pentylenetetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentetrazol appears as white crystalline powder or granular solid with a slightly pungent odor. Bitter taste. Aqueous solutions neutral to litmus. (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

54-95-5 | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylenetetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentetrazol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetrazol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentylenetetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentylenetetrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentetrazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTETRAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5Z385K7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 to 136 °F (NTP, 1992) | |

| Record name | PENTETRAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20861 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Cyclohexanone Nitration Method

Classical Nitration Procedure

The foundational synthesis involves cyclohexanone nitration under strongly acidic conditions. A solution of 9.8 g cyclohexanone and 8.6 g nitric acid (HNO₃) in 250 mL benzene is added dropwise to 20 mL concentrated sulfuric acid (H₂SO₄) at 0–5°C. The exothermic reaction generates nitrogen gas, with subsequent neutralization using sodium hydroxide (NaOH) to pH 7. The crude product is extracted with chloroform, distilled, and recrystallized from ethyl acetate, yielding 7.5 g (65% yield) of pentetrazol as white crystals.

Reaction Mechanism:

Acetophenone Condensation Route

Triazolopyrimidine Intermediate Synthesis

Recent anticonvulsant research employs acetophenone derivatives as precursors. Acetophenone (1a–1i) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C, forming enamine intermediates (2a–2i) . Subsequent condensation with 3-amino-1,2,4-triazole in glacial acetic acid at 120°C for 7 hours yields triazolopyrimidines (3a–3i) .

Representative Protocol:

| Component | Quantity | Conditions |

|---|---|---|

| Acetophenone derivative | 4 mmol | 120°C, glacial acetic acid |

| 3-Amino-1,2,4-triazole | 4 mmol | 7-hour reaction |

| Workup | Ice water | Recrystallization (50% ethanol) |

| Yield | 70–89% | M.P. 230–232°C |

Mannich Reaction-Based Synthesis

Hydroxypyranone Derivative Preparation

Mannich reactions enable functionalization at the tetrazole’s C-2 position. Allomaltol (2) reacts with cyclic amines (e.g., piperazine) and formaldehyde in methanol at 25°C, forming 3a–3e derivatives via aminomethylation.

Key Data:

| Compound | R Group | Yield (%) | M.P. (°C) |

|---|---|---|---|

| 3a | 2,3-Dimethylphenyl | 75 | 181–182 |

| 3b | 4-Chlorophenyl | 68 | 193–194 |

| 3c | Pyrimidinyl | 82 | 158–159 |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Average Yield | Scalability | Hazard Profile |

|---|---|---|---|

| Cyclohexanone nitration | 65% | Industrial | High (H₂SO₄, HNO₃) |

| Acetophenone route | 80% | Laboratory | Moderate (glacial AcOH) |

| Mannich reaction | 75% | Pilot-scale | Low (methanol) |

Synthetic Optimization Strategies

Catalytic Improvements

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le pentétrazole a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du pentétrazole n'est pas entièrement compris, mais on sait qu'il agit comme un antagoniste du récepteur de l'acide gamma-aminobutyrique de type A (GABA A). En se liant au récepteur GABA A, le pentétrazole inhibe l'action du GABA, un neurotransmetteur inhibiteur majeur dans le cerveau. Cette inhibition conduit à une excitabilité neuronale accrue et peut entraîner des convulsions. Le pentétrazole influence également les canaux ioniques neuronaux, augmentant l'afflux de calcium et de sodium, ce qui dépolarisera davantage les neurones.

Applications De Recherche Scientifique

Neuropharmacological Research

Pentetrazol is primarily utilized as a proconvulsant agent in experimental models to induce seizures. Its role in studying epilepsy is significant due to its ability to mimic seizure activity in both vertebrate and invertebrate models.

Anticonvulsant Drug Testing

This compound is extensively used in preclinical studies to evaluate the efficacy of new anticonvulsant medications. For instance:

- Pterostilbene : A study demonstrated that pterostilbene significantly reduced seizure activity in a this compound-induced kindling model of epilepsy in mice, suggesting its potential as an anticonvulsant agent .

- Alpha-Lipoic Acid : Research indicated that alpha-lipoic acid administration reduced the frequency of seizures and improved cognitive function in rats subjected to this compound-induced seizures, highlighting its neuroprotective properties .

Investigating Neurological Deficits

This compound is used to study the effects of various compounds on neurological deficits caused by seizures. For example:

- In a controlled study, rats treated with this compound exhibited significant neuronal apoptosis and cognitive impairments. The introduction of antioxidants like alpha-lipoic acid showed promise in mitigating these effects by enhancing antioxidant enzyme activity and reducing oxidative stress markers .

Behavioral Studies

Behavioral assessments following this compound administration provide insights into anxiety and depression associated with seizure disorders:

- Research has shown that this compound can induce anxiety-like behaviors in animal models, which are then used to test anxiolytic drugs .

Comparative Studies Across Species

This compound's application extends to diverse biological models:

- In studies involving the medicinal leech Hirudo verbana, this compound induced seizure-like behavior, allowing researchers to explore potential anti-epileptic treatments and their mechanisms through comparative neurobiology .

Data Table: Summary of Key Findings

Mécanisme D'action

The mechanism of action of pentetrazol is not fully understood, but it is known to act as a gamma-aminobutyric acid type A (GABA A) receptor antagonist . By binding to the GABA A receptor, this compound inhibits the action of GABA, a major inhibitory neurotransmitter in the brain . This inhibition leads to increased neuronal excitability and can result in convulsions . This compound also influences neuronal ion channels, increasing calcium and sodium influx, which further depolarizes neurons .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Tetrazole Derivatives

Pentetrazol belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. Other tetrazole derivatives, such as stiripentol and acetylhomotaurinates , exhibit anticonvulsant properties but differ in mechanism:

- Stiripentol : Inhibits GABA transaminase and synaptosomal GABA uptake, enhancing GABAergic neurotransmission without direct receptor agonism . Unlike this compound, it suppresses seizures rather than inducing them.

- Acetylhomotaurinates : Delay this compound-induced convulsions and mortality in mice by reinforcing membrane stability .

Table 1: Structural Comparison of Tetrazole Derivatives

| Compound | Core Structure | Key Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Tetrazole + cyclopentane | Cyclopentyl group | Convulsant, research |

| Stiripentol | Tetrazole + dihydrofuran | Methylenedioxy phenyl | Anticonvulsant |

| Acetylhomotaurinates | Tetrazole + sulfonic acid | Sulfonate group | Neuroprotection |

Benzodiazepines

- Clobazam vs. Diazepam : Both are GABAₐ receptor modulators. Clobazam is 4–8 times less potent than diazepam in protecting against this compound-induced convulsions . Diazepam’s superior efficacy correlates with higher brain penetration and affinity for specific GABAₐ subunits.

Table 2: Efficacy in this compound-Induced Seizure Models

| Compound | ED₅₀ (mg/kg) | Survival Rate (%) | Mechanism |

|---|---|---|---|

| This compound | 85 (convulsive dose) | 0% (at 85 mg/kg) | GABAₐ antagonism |

| Diazepam | 2.5 | 90% | GABAₐ potentiation |

| Clobazam | 10 | 70% | Partial GABAₐ modulation |

| Stiripentol | 150 | 85% | GABA transaminase inhibition |

Steroid Hormones

Glucocorticoids and androgens antagonize this compound’s convulsive effects:

- Cortisone : Most potent, reducing seizure severity by enhancing hepatic drug metabolism .

- Testosterone : Least effective, with minimal impact on seizure thresholds .

Table 3: Steroid Modulation of this compound Effects

| Steroid | Seizure Suppression (%) | Hepatic Enzyme Induction |

|---|---|---|

| Cortisone | 80% | High |

| Testosterone | 20% | Low |

| Estradiol | 40% | None |

Mechanism-Based Comparisons

- GABAergic Modulators :

- Antioxidants :

- α-Lipoic acid counteracts this compound-induced oxidative stress via Nrf2 pathway activation, improving motor and cognitive deficits in rats .

Activité Biologique

Pentetrazol, also known as pentylenetetrazol (PTZ), is a chemical compound widely used in research, particularly in the study of epilepsy and seizure mechanisms. Its biological activity primarily revolves around its role as a GABA-A receptor antagonist, which induces seizures in experimental models. This article explores the biological activity of this compound, including its mechanisms of action, effects on neuronal health, and its use in various experimental contexts.

This compound acts primarily as an antagonist of GABA-A receptors. This inhibition leads to reduced inhibitory neurotransmission in the brain, thereby increasing neuronal excitability and facilitating seizure activity. The compound is often used in animal models to induce seizures and study the pathophysiology of epilepsy.

PTZ-Induced Seizure Models

This compound is commonly employed in various animal models to study epilepsy:

- Acute Seizure Models : A single high-dose injection of PTZ can induce severe seizures.

- Kindling Models : Repeated low-dose injections lead to progressive seizure severity, mimicking chronic epilepsy conditions. This model helps researchers understand the mechanisms underlying seizure development and progression .

Effects on Neuronal Health

Research indicates that this compound can induce oxidative stress and neuronal apoptosis. In studies where this compound was administered to rats, significant increases in reactive oxygen species (ROS) were observed, leading to neuronal damage in the hippocampus—a critical area for memory and learning .

Neuroprotective Interventions

Several studies have explored potential neuroprotective agents against this compound-induced toxicity:

- Alpha-Lipoic Acid (ALA) : ALA has shown promise in reducing the frequency of seizures and improving cognitive function in PTZ-treated animals. It appears to enhance antioxidant enzyme activity and reduce oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO) levels .

| Treatment | Seizure Frequency Reduction | Cognitive Improvement | Mortality Rate |

|---|---|---|---|

| Control | - | - | 0% |

| PTZ | - | - | 30% |

| ALA | Significant | Significant | 10% |

Case Studies and Research Findings

- Anticonvulsant Effects : A study demonstrated that pterostilbene significantly reduced seizure activity in PTZ-kindled mice without affecting locomotor activity or inducing anxiety-like behavior. This suggests that pterostilbene may enhance the efficacy of traditional antiseizure medications .

- Neuroprotective Role of ALA : In a controlled experiment, rats treated with ALA showed a marked decrease in seizure frequency and improved behavioral outcomes compared to those receiving only PTZ. The study highlighted ALA's ability to mitigate oxidative damage caused by this compound .

- Gene Expression Analysis : Research involving gene expression profiling indicated that PTZ administration alters several pathways associated with neuronal survival and apoptosis. The administration of neuroprotective agents like CBD has shown potential in reversing these changes, highlighting the importance of targeted therapies in managing PTZ-induced seizures .

Q & A

Q. What are the standard experimental protocols for inducing seizures using pentetrazol in rodent models?

this compound is widely used to model generalized tonic-clonic seizures. The standard protocol involves intraperitoneal (IP) administration of 60–85 mg/kg PTZ in mice or rats, with seizure latency, severity (scored via Racine scale), and mortality monitored for 30–60 minutes post-injection . To ensure reproducibility, PTZ should be dissolved in saline and administered at consistent circadian timings to control for diurnal neurotransmitter fluctuations .

Q. How does this compound antagonize GABAA receptors, and what are the downstream effects on neuronal excitability?

PTZ binds to the picrotoxin site of GABAA receptors, inhibiting chloride ion influx and reducing inhibitory neurotransmission. This elevates neuronal excitability, leading to synchronized discharges. Electroencephalography (EEG) and microdialysis in rodent hippocampi show correlated increases in glutamate and decreases in GABA levels post-PTZ administration .

Q. What are the critical controls required in PTZ-induced kindling studies to validate results?

Key controls include:

- Vehicle control group : Saline-injected animals to isolate PTZ-specific effects.

- Positive control : Co-administration with known anticonvulsants (e.g., valproic acid) to benchmark efficacy .

- Dose-response validation : Testing subconvulsive (20–40 mg/kg) and convulsive (60–85 mg/kg) doses to confirm threshold effects .

Advanced Research Questions

Q. How can researchers reconcile PTZ’s dual role in inducing seizures and enhancing cognitive function in Down syndrome models?

At non-epileptic doses (10–20 mg/kg), PTZ partially inhibits GABAA receptors without triggering seizures, restoring hippocampal long-term potentiation (LTP) in Ts65Dn mice. Experimental design must include:

Q. What methodological strategies address contradictory data on PTZ’s modulation of BDNF in epilepsy versus cognitive studies?

Contradictions arise from tissue-specific BDNF expression. In PTZ-kindled mice, BDNF mRNA decreases in the prefrontal cortex but increases in the hippocampus. To resolve this:

Q. How can PTZ be integrated into cross-disciplinary studies, such as circadian rhythm disruption and memory restoration?

PTZ reverses memory deficits in circadian-disrupted hamsters by enhancing glutamatergic signaling. Key steps include:

- Circadian manipulation : Light-dark cycle alterations for 14 days.

- PTZ dosing : 15 mg/kg IP during the inactive phase to avoid seizure induction.

- Outcome measures : Novel object recognition tests and hippocampal glutamate microdialysis .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing PTZ’s dose-dependent effects?

- Dose-response curves : Nonlinear regression (log[agonist] vs. response) to calculate ED50 values.

- Survival analysis : Kaplan-Meier curves for seizure latency and mortality.

- Post-hoc corrections : Tukey’s test for multiple comparisons after ANOVA (e.g., comparing PTZ + pterostilbene vs. PTZ alone) .

Q. How can researchers ensure reproducibility in PTZ-based studies?

- Standardized PTZ sources : Use ≥98% purity (HPLC-validated) to minimize batch variability.

- Blinded scoring : Independent observers for seizure severity and behavioral endpoints.

- Data transparency : Publish raw EEG traces and statistical code in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.